2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-7-11(2)17(16-10)9-13(18)15-8-12-5-3-4-6-14-12/h3-7H,8-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIDZUCUAHLHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its pyrazole and pyridine functionalities make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Pyrazole derivatives are known for their biological activity. This compound, in particular, has been studied for its potential antileishmanial and antimalarial properties.
Medicine: Research has explored the compound's potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of parasitic infections.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and corrosion inhibitors. Its stability and reactivity make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The pyridine ring may participate in π-π interactions or hydrogen bonding, enhancing the compound's binding affinity. The exact molecular pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common acetamide-pyrazole backbone with several analogs but differs in the substituents on the acetamide nitrogen. Key comparisons include:
- Pyrazole-Imidazole Hybrids (): Compounds 7c, 7d, and 7e replace the pyridin-2-ylmethyl group with chlorophenyl or dichlorophenyl moieties.
- Benzothiazole Derivatives (): Analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace the pyridine ring with a benzothiazole group. The trifluoromethyl and benzothiazole units increase electron-withdrawing effects, which may enhance stability against metabolic degradation .
- Fluorinated Pyrazole Derivatives (): The compound 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-...acetamide introduces difluoromethyl groups on the pyrazole, likely improving metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity .
Physical and Spectroscopic Properties
- Melting Points: Higher melting points in chlorophenyl-substituted analogs (e.g., 7d at 170–172°C) suggest stronger intermolecular forces due to halogenated aromatic stacking .
- Molecular Weight: The target compound’s estimated molecular weight (~290) is lower than most analogs, which may correlate with better bioavailability.
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety linked to a pyridine ring, which is known for its versatility in drug development. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 226.27 g/mol. The structure consists of a pyrazole ring substituted at the 3 and 5 positions with methyl groups and linked to a pyridine ring through an acetamide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed an IC50 value of approximately 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (brain cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis in cancer cells.
Anti-inflammatory Properties
The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds derived from pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. While specific data on the compound's direct anti-inflammatory activity remains sparse, its structural analogs have demonstrated promising results in reducing inflammation markers in various assays.
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial properties. Pyrazole derivatives have been investigated for their effectiveness against bacterial and fungal pathogens. For example, related compounds have shown activity against Staphylococcus aureus and Candida albicans, indicating that this class of compounds may offer broad-spectrum antimicrobial benefits.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases involved in cancer signaling pathways.
- DNA Interaction : Some pyrazole derivatives have shown affinity for DNA, suggesting that they may induce cytotoxic effects through DNA intercalation or binding.
Case Studies
Several studies have detailed the synthesis and biological evaluation of pyrazole derivatives similar to the compound :
- Study on Anticancer Activity : A study conducted by Bouabdallah et al. explored N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 (laryngeal carcinoma) and P815 (mice mastocytoma) cell lines, reporting IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Inhibition Studies : Research by Zheng et al. demonstrated that structurally related compounds inhibited lung cancer cell lines with significant potency, suggesting a pathway for further exploration of this compound's therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, and how are reaction conditions optimized?
- The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and condensation. For example, pyrazole derivatives are often alkylated with chloroacetamide intermediates under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Optimization involves adjusting temperature (80–120°C), catalyst selection (e.g., NaHSO4-SiO2 for acid catalysis), and stoichiometric ratios to maximize yields (>70%) . Characterization via NMR and IR spectroscopy confirms functional group integration .
Q. How is the compound structurally characterized, and what key spectroscopic features distinguish it?
- X-ray crystallography reveals a monoclinic crystal system (space group Cc) with unit cell parameters a = 24.5792 Å, b = 7.5795 Å, c = 8.3072 Å, and β = 107.335° . 1H NMR peaks at δ 2.25–2.40 ppm (pyrazole-CH3), δ 8.50–8.70 ppm (pyridyl protons), and δ 4.30 ppm (acetamide-CH2) confirm substitution patterns . IR spectra show C=O stretching at ~1650 cm⁻¹ and N-H bending at ~3300 cm⁻¹ .
Q. What are the primary structural motifs influencing its reactivity?
- The pyrazole ring’s electron-rich 1,3-dimethyl groups enhance stability against oxidation, while the pyridylmethyl group introduces steric hindrance, affecting nucleophilic attack sites. The acetamide linker facilitates hydrogen bonding, critical for intermolecular interactions in supramolecular assemblies .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying substituents on the pyrazole or pyridyl groups?
- Electron-withdrawing substituents (e.g., Cl or NO2) on the pyrazole increase electrophilicity at the acetamide carbonyl, accelerating nucleophilic substitution. Conversely, bulky groups on the pyridyl moiety (e.g., ethoxy) reduce reaction rates due to steric effects . Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N) can validate transition states .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Discrepancies in antimicrobial or enzyme inhibition assays often arise from solvent polarity (e.g., DMSO vs. water) or assay pH. For example, solubility in DMSO may artificially enhance activity due to improved cellular uptake. Validated protocols include:
- Dose-response curves across multiple solvents .
- Control experiments with structurally analogous compounds (e.g., 2-chloro-N-(pyrazolyl)acetamide derivatives) to isolate substituent effects .
Q. How can computational modeling predict binding affinities for kinase targets?
- Molecular docking (AutoDock Vina) using crystallographic data (e.g., PDB ID 47U) identifies key interactions:
- Pyridyl nitrogen forms hydrogen bonds with kinase hinge regions.
- Pyrazole-CH3 groups occupy hydrophobic pockets .
Methodological Tables
Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| Unit Cell (Å) | a = 24.5792 |
| b = 7.5795 | |
| c = 8.3072 | |
| β Angle (°) | 107.335 |
| R Factor | 0.032 |
Table 2: Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaHSO4-SiO2 | Acetic acid | 80 | 85 |
| None | DMF | 120 | 62 |
| K2CO3 | Acetonitrile | 100 | 73 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
